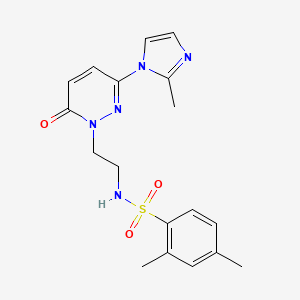

2,4-dimethyl-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a pyridazinone core substituted with a 2-methylimidazole group and an ethyl linker. The sulfonamide moiety is further substituted with 2,4-dimethyl groups on the benzene ring.

Properties

IUPAC Name |

2,4-dimethyl-N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3S/c1-13-4-5-16(14(2)12-13)27(25,26)20-9-11-23-18(24)7-6-17(21-23)22-10-8-19-15(22)3/h4-8,10,12,20H,9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWOMBSKIOIXCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Synthesis of the Pyridazine Ring: The pyridazine ring can be formed through the reaction of hydrazine with a 1,4-diketone.

Coupling Reactions: The imidazole and pyridazine intermediates are then coupled using a suitable linker, such as an ethyl group, under conditions that promote nucleophilic substitution.

Sulfonamide Formation: Finally, the benzenesulfonamide group is introduced through a sulfonation reaction, typically using sulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can target the imidazole or pyridazine rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Products include alcohols, aldehydes, and carboxylic acids.

Reduction: Products include dihydro derivatives of the imidazole and pyridazine rings.

Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted sulfonamides.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2,4-dimethyl-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzenesulfonamides have shown promising results in inhibiting the growth of colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

Sulfonamides are traditionally known for their antimicrobial properties. Research indicates that compounds with similar structural characteristics can inhibit bacterial growth by interfering with folate synthesis pathways. This suggests potential applications in treating bacterial infections .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, making it a candidate for enzyme inhibition studies. For example, sulfonamides have been investigated as inhibitors of carbonic anhydrase and other target enzymes involved in metabolic pathways, which could be beneficial in treating conditions like glaucoma and epilepsy .

Molecular Modeling and QSAR Studies

Quantitative Structure–Activity Relationship (QSAR) modeling has been employed to predict the biological activity of similar compounds. These studies help in understanding the relationship between chemical structure and biological activity, guiding the design of new derivatives with enhanced efficacy and reduced toxicity .

Case Studies

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to interfere with the synthesis of folic acid in bacteria, thus exhibiting antibacterial properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

The provided evidence focuses on a structurally distinct benzamide derivative (2g) containing an imidazole-hexyloxy chain and a phenylalanine-derived amide group . While 2g and the target compound share an imidazole substituent, their core scaffolds (benzamide vs. benzenesulfonamide-pyridazinone) and linker regions differ significantly. Below is a systematic comparison based on structural and hypothetical functional properties:

Table 1: Key Structural and Functional Differences

Hypothetical Pharmacological Comparison

- Carbonic Anhydrase (CA) Inhibition : Sulfonamide derivatives like acetazolamide (logP ~0.3) inhibit CA isoforms via zinc coordination. The target compound’s 2,4-dimethyl groups may enhance membrane permeability (logP ~2.5–3.0) but reduce solubility compared to simpler sulfonamides .

- Kinase Inhibition: Pyridazinone-containing compounds (e.g., omalizumab analogs) often target ATP-binding pockets.

- Antimicrobial Activity: Imidazole derivatives (e.g., metronidazole) exhibit broad antimicrobial effects. The target compound’s imidazole-pyridazinone system may confer activity against resistant strains, though this remains speculative.

Biological Activity

2,4-Dimethyl-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic potential based on existing research.

Synthesis

The synthesis of this compound typically involves multi-step processes that integrate various heterocycles, particularly imidazole and pyridazine rings. The synthetic pathways often include:

- Formation of Imidazole Derivatives : Utilizing 2-methyl-1H-imidazole as a starting material.

- Pyridazine Integration : The incorporation of a 6-oxopyridazine moiety is critical for enhancing biological activity.

- Sulfonamide Formation : The final step usually involves the introduction of a benzenesulfonamide group which is known to enhance solubility and bioavailability.

Antitumor Activity

Research indicates that compounds containing imidazole and pyridazine derivatives exhibit notable antitumor properties. For instance, related compounds have shown effectiveness against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HCT116 (colon cancer).

- Mechanism of Action : These compounds often induce apoptosis and disrupt microtubule assembly, leading to cell cycle arrest at the G2/M phase.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2,4-Dimethyl-N-(...) | MCF-7 | 52 | Apoptosis induction |

| Related Imidazole | A549 | 17 | Microtubule disruption |

| Pyridazine Derivative | HCT116 | 15 | G2/M arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that similar sulfonamide derivatives possess activity against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The mechanism often involves the inhibition of folate synthesis pathways in bacteria.

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

- Study on Breast Cancer Treatment : A study published in Journal of Medicinal Chemistry reported that imidazole derivatives exhibited selective cytotoxicity towards breast cancer cells while sparing non-tumorigenic cells, suggesting a favorable therapeutic index .

- Antimicrobial Efficacy : Another research article detailed the effectiveness of sulfonamide derivatives against resistant bacterial strains, highlighting their potential as alternative antibiotics in treating infections caused by multidrug-resistant organisms .

- Mechanistic Insights : Computational studies have provided insights into the binding interactions of these compounds with target proteins such as tubulin, which is crucial for their antiproliferative effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.